HIV-1 Protease Ki vs. Parent Drug
Lopinavir Metabolite M-1 retains potent inhibitory activity against HIV-1 protease with a Ki value of 0.7 pM, representing a 1.9-fold improvement in enzymatic affinity compared to the parent compound Lopinavir, which exhibits a Ki of 1.3 pM under comparable in vitro conditions . This quantitative difference in binding affinity confirms that the oxidative metabolite is not a deactivated byproduct but a functionally active molecular species with distinct potency characteristics.
| Evidence Dimension | HIV-1 Protease Inhibition (Ki) |
|---|---|
| Target Compound Data | 0.7 pM |
| Comparator Or Baseline | Lopinavir (parent): 1.3 pM |
| Quantified Difference | 1.9-fold lower Ki (higher potency) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Procurement of the M-1 standard rather than relying solely on parent Lopinavir is essential for studies quantifying the contribution of active metabolites to overall antiviral effect, or when developing pharmacodynamic models that require precise metabolite-specific potency inputs.
